Para-Tetrazole Regioisomer as ACAT Pharmacophore
The para-substitution of the 5-methyltetrazole ring on the benzamide scaffold aligns with the pharmacophoric requirements for acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibition, as demonstrated in the tetrazole amide series by Sliskovic et al. (1995). Meta- and ortho-substituted regioisomers were not prioritized in this class and are predicted to have reduced potency based on the published SAR that favors para-linked aryl tetrazole amides. [1]
| Evidence Dimension | Predicted ACAT inhibitory potency based on tetrazole regioisomer position |
|---|---|
| Target Compound Data | Para-substituted 5-methyltetrazole benzamide (target compound; no direct ACAT IC₅₀ available) |
| Comparator Or Baseline | Meta-substituted analog (e.g., 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide); Ortho-substituted analog (e.g., 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide) |
| Quantified Difference | Not quantifiable for target compound; class SAR indicates para-regioisomers are essential for ACAT activity |
| Conditions | In vitro ACAT enzyme assay (hepatic or macrophage microsomes) per Sliskovic et al. class SAR |
Why This Matters
Selecting the para-regioisomer is critical for ACAT-focused screening campaigns, as the meta and ortho isomers are unlikely to retain comparable potency.
- [1] Sliskovic, D. R. et al. Inhibitors of acyl-CoA: cholesterol O-acyl transferase (ACAT) as hypocholesterolemic agents. 12. Syntheses and biological activity of structurally novel tetrazole amides. Bioorg. Med. Chem. Lett. 1995, 5, 1629–1634. DOI: 10.1016/0960-894X(95)00024-N View Source
